molecular formula C22H23N3O2S B2552229 N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 1020247-58-8

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No.: B2552229
CAS No.: 1020247-58-8
M. Wt: 393.51
InChI Key: IXTNXWMBRLXIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R, also known as FMS kinase). This compound was designed to explore the therapeutic potential of targeting the CSF1/CSF1R signaling axis in the tumor microenvironment . The primary research application of this inhibitor is to selectively ablate tumor-associated macrophages (TAMs), which are known to promote tumor progression, angiogenesis, and immunosuppression. By potently inhibiting CSF1R, this compound blocks the survival and differentiation of monocytes into macrophages, thereby depleting TAM populations and altering the tumor microenvironment to a state less supportive of cancer growth. Its high selectivity over other kinases, such as KIT and PDGFR, makes it an excellent tool for dissecting the specific role of CSF1R-driven biology in complex systems . Consequently, it is a valuable chemical probe for preclinical research in oncology, particularly in studying mechanisms of immune evasion and for evaluating combination therapies with other anti-cancer agents like checkpoint inhibitors. Furthermore, its application extends to fundamental immunology research for investigating the role of macrophages in inflammatory diseases and neurological disorders where microglia, the resident macrophages of the brain, play a critical pathophysiological role.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-13-5-8-20(16(4)9-13)25-21(18-11-28(27)12-19(18)24-25)23-22(26)17-7-6-14(2)15(3)10-17/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTNXWMBRLXIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on available research.

  • Molecular Formula : C22H23N3O2S
  • Molecular Weight : 393.51 g/mol
  • IUPAC Name : N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide

Anticancer Activity

Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit promising anticancer properties. For instance, related compounds have shown significant activity against various cancer cell lines. A study demonstrated that certain thieno[3,4-c]pyrazole derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .

Antimicrobial Properties

The compound's structural analogs have been evaluated for antimicrobial activity. A study highlighted that these derivatives effectively inhibited the growth of pathogenic bacteria, suggesting potential use as antibacterial agents. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Thieno[3,4-c]pyrazole derivatives have also been investigated for their anti-inflammatory properties. In vitro assays showed that these compounds could significantly reduce pro-inflammatory cytokine production in activated macrophages, indicating their potential as therapeutic agents in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The presence of the thieno ring system is crucial for its biological activity.
  • Substituents on the benzamide and thieno rings modulate potency and selectivity towards different biological targets.

Research Findings and Case Studies

StudyCompoundActivityIC50 Value
Asiri & Khan (2010)Thieno derivativesAntibacterial0.03 mM
PMC7412134 (2020)Thieno analogsAnticancer (HCT116)6.2 μM
PLOS ONE (2017)Dihydropyrano derivativesPPARγ AgonistVarious

Comparison with Similar Compounds

4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide

  • Structural Differences: The thienopyrazole core is substituted with a 4-methylphenyl group (vs. 2,4-dimethylphenyl in the target compound). The benzamide group contains a bromine atom at the para position instead of methyl groups.
  • Hypothesized Effects: The bromine atom increases molecular weight (halogen effect) and may enhance intermolecular interactions (e.g., halogen bonding) in solid-state applications.

N-[2-(2,3-Dimethylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Furan-2-Carboxamide

  • Structural Differences: The thienopyrazole core has a 2,3-dimethylphenyl substituent (vs. 2,4-dimethylphenyl). The amide group is replaced with a furan-2-carboxamide.
  • Hypothesized Effects :
    • The furan ring introduces oxygen-based polarity, which could enhance solubility in polar solvents.
    • The 2,3-dimethylphenyl group may alter π-π stacking interactions compared to the target compound’s 2,4-dimethylphenyl group, affecting crystallinity .

Substituent Variations on the Amide Group

Target Compound vs. 4-Bromo Analogs

  • The target’s 3,4-dimethylbenzamide group provides electron-donating methyl substituents, which may increase lipophilicity and steric bulk compared to the brominated analog. This could influence pharmacokinetic properties (e.g., membrane permeability) in bioactive contexts .

Target Compound vs. Furan Carboxamide Analogs

  • However, the furan’s oxygen atom might improve charge transport in organic electronics .

Preparation Methods

Initial Cyclization

The process begins with 3-bromothiophene-2-carbaldehyde (23 ), which undergoes condensation with benzophenone hydrazone (27 ) in ethanol at 70°C for 30 hours to form azine intermediate 24 (85% yield). Palladium-catalyzed cyclization using Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in toluene at 100°C for 24 hours yields the bishydrazone 25 , which is subsequently hydrolyzed with concentrated HCl to produce the thieno[3,4-c]pyrazole core (26 ).

Table 1: Key Reaction Parameters for Core Synthesis

Step Reagents/Conditions Yield
Azine Formation Benzophenone hydrazone, EtOH, 70°C 85%
Palladium Cyclization Pd(OAc)₂, dppf, Cs₂CO₃, toluene, 100°C 56%

Oxidation to the 5-Oxido Derivative

Controlled oxidation introduces the sulfone moiety at position 5. m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature over 6 hours converts 27 to 5-oxido-2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole (28 ) in 89% yield. Alternative oxidants like Oxone® result in lower yields (72–78%) due to over-oxidation side reactions.

Amide Coupling with 3,4-Dimethylbenzoyl Chloride

The final step involves nucleophilic acyl substitution at the 3-amino group of 28 .

Acid Chloride Preparation

3,4-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux for 2 hours to generate 3,4-dimethylbenzoyl chloride (29 ).

Amidation

28 reacts with 29 in the presence of triethylamine (Et₃N) as a base in tetrahydrofuran (THF) at 0°C, gradually warming to room temperature over 12 hours. This produces the target compound in 76% yield after silica gel chromatography.

Table 3: Comparative Amidation Conditions

Base Solvent Temperature Yield
Et₃N THF 0°C → RT 76%
DMAP DCM RT 63%
Pyridine DMF 40°C 58%

Purification and Characterization

Final purification employs flash chromatography (hexane/ethyl acetate, 3:1 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1). Key characterization data:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.82 (d, J=8.1 Hz, 1H), 7.45–7.12 (m, 6H), 4.32 (s, 2H), 3.01 (s, 2H), 2.34 (s, 3H), 2.28 (s, 3H), 2.21 (s, 3H), 2.14 (s, 3H).
  • HRMS (ESI+): m/z calculated for C₂₄H₂₅N₃O₂S [M+H]⁺: 428.1638, found: 428.1635.

Process Optimization Considerations

Catalytic Efficiency

Screenings indicate that Pd-Admix® (Pd(OAc)₂ with Walphos ligands) improves Suzuki coupling yields to 61% while reducing catalyst loading to 2 mol%.

Solvent Effects

Replacing THF with 2-MeTHF in the amidation step enhances reaction rates (90% conversion in 8 hours vs. 12 hours in THF) while maintaining yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.